molecular formula C6H6BrN B133514 2-Bromo-4-methylpyridine CAS No. 4926-28-7

2-Bromo-4-methylpyridine

Cat. No. B133514
M. Wt: 172.02 g/mol
InChI Key: LSZMVESSGLHDJE-UHFFFAOYSA-N
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Patent
US06979686B1

Procedure details

4-Methyl-2-bromopyridine (1.0 g, 5.8 mmol) and t-butoxybis(dimethylamino)methane (5 ml) were heated to 150° C. for 16 hours. 4-Methyl-2-bromopyridine was prepared as set forth in B. Adger et al., J. Chem. Soc., Perkin Trans. 1, pp. 2791-2796 (1988), which is incorporated herein by reference. The contents were evaporated and the residue dissolved in ethyl acetate and washed with water. The organic layer was dried over magnesium sulfate and solvent removed in vacuo to give 1.0 g of (E)-2-(2-bromo-4-pyridinyl)-N,N-dimethylethenamine as an oil suitable for use in step 2. Step 2: Preparation of (Z)-2-(2-bromo-4-1-pyridinyl)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Br:8])[CH:3]=1.C(O[CH:14](N(C)C)[N:15]([CH3:17])[CH3:16])(C)(C)C>>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Br:8])[CH:3]=1.[Br:8][C:4]1[CH:3]=[C:2](/[CH:1]=[CH:14]/[N:15]([CH3:17])[CH3:16])[CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=NC=C1)Br
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)Br
Name
Type
product
Smiles
BrC1=NC=CC(=C1)/C=C/N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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